

M50054: A Technical Guide to its Pathway Analysis in Programmed Cell Death

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Compound of Interest

Compound Name: M50054

Cat. No.: B1662973

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This in-depth technical guide provides a comprehensive analysis of the **M50054** compound and its role as an inhibitor of programmed cell death, also known as apoptosis. **M50054**, chemically identified as 2,2'-methylenebis(1,3-cyclohexanedione), has been identified as a novel inhibitor of apoptosis.^[1] This document outlines the signaling pathways affected by **M50054**, presents quantitative data from relevant studies, provides detailed experimental protocols for key assays, and includes visualizations to facilitate a deeper understanding of its mechanism of action.

Core Mechanism of Action

M50054 functions as an inhibitor of apoptosis by targeting a critical executioner enzyme in the programmed cell death cascade: caspase-3.^[1] Its inhibitory effects have been observed in various cell types and in response to different apoptotic stimuli, including both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.^[1]

Inhibition of Caspase-3 Activation

The primary mechanism of **M50054**'s anti-apoptotic effect is the inhibition of caspase-3 activation.^[1] It is important to note that **M50054** does not directly inhibit the enzymatic activity of already active caspase-3. Instead, it is believed to interfere with the signaling events that lead to the proteolytic processing and activation of procaspase-3. This distinction is crucial for

understanding its therapeutic potential and for designing experiments to probe its specific molecular interactions.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of **M50054** in inhibiting apoptosis, as reported in scientific literature.

Cell Line	Apoptotic Stimulus	Assay	IC50 Value	Reference
Human Fas-expressing WC8 cells	Soluble human Fas ligand	Cell Death Assay	67 µg/mL	[2]
Human monocytic leukemic U937 cells	Etoposide	Cell Death Assay	130 µg/mL	[3]
Human monocytic leukemic U937 cells	Etoposide	Caspase-3 Activation	79 µg/mL	[2]
Human monocytic leukemic U937 cells	Etoposide	DNA Fragmentation	54 µg/mL	[2]

Table 1: In Vitro Efficacy of **M50054** in Cellular Assays

Animal Model	Condition	Treatment	Effect	Reference
Mice	Anti-Fas-antibody-induced hepatitis	10-300 mg/kg (oral)	Dose-dependent inhibition of plasma alanine and aspartate aminotransferase elevation	[2]
Mice	Chemotherapy-induced alopecia	Topical daily treatment	Significant improvement in alopecia symptoms	[2]

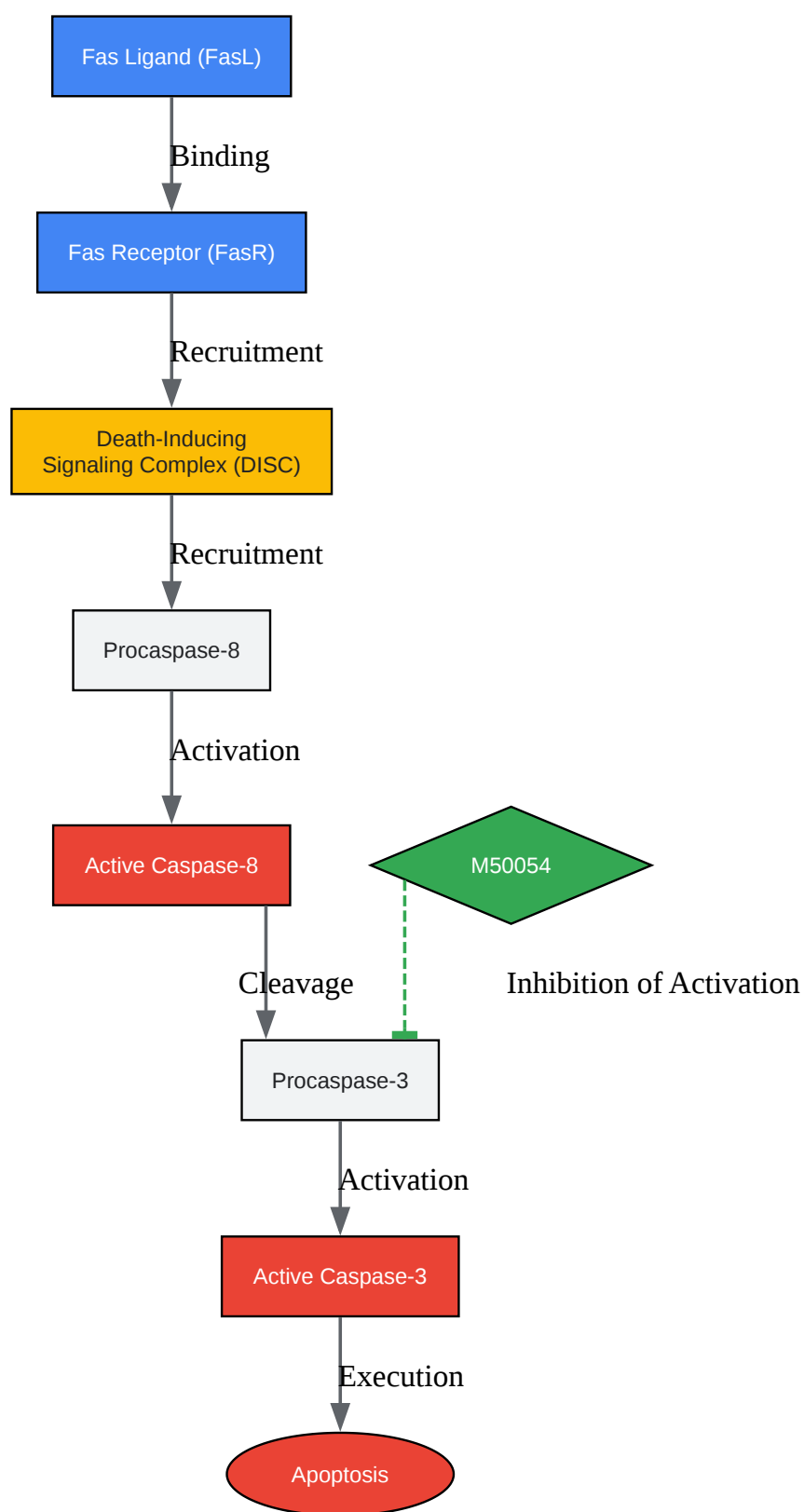
Table 2: In Vivo Efficacy of **M50054**

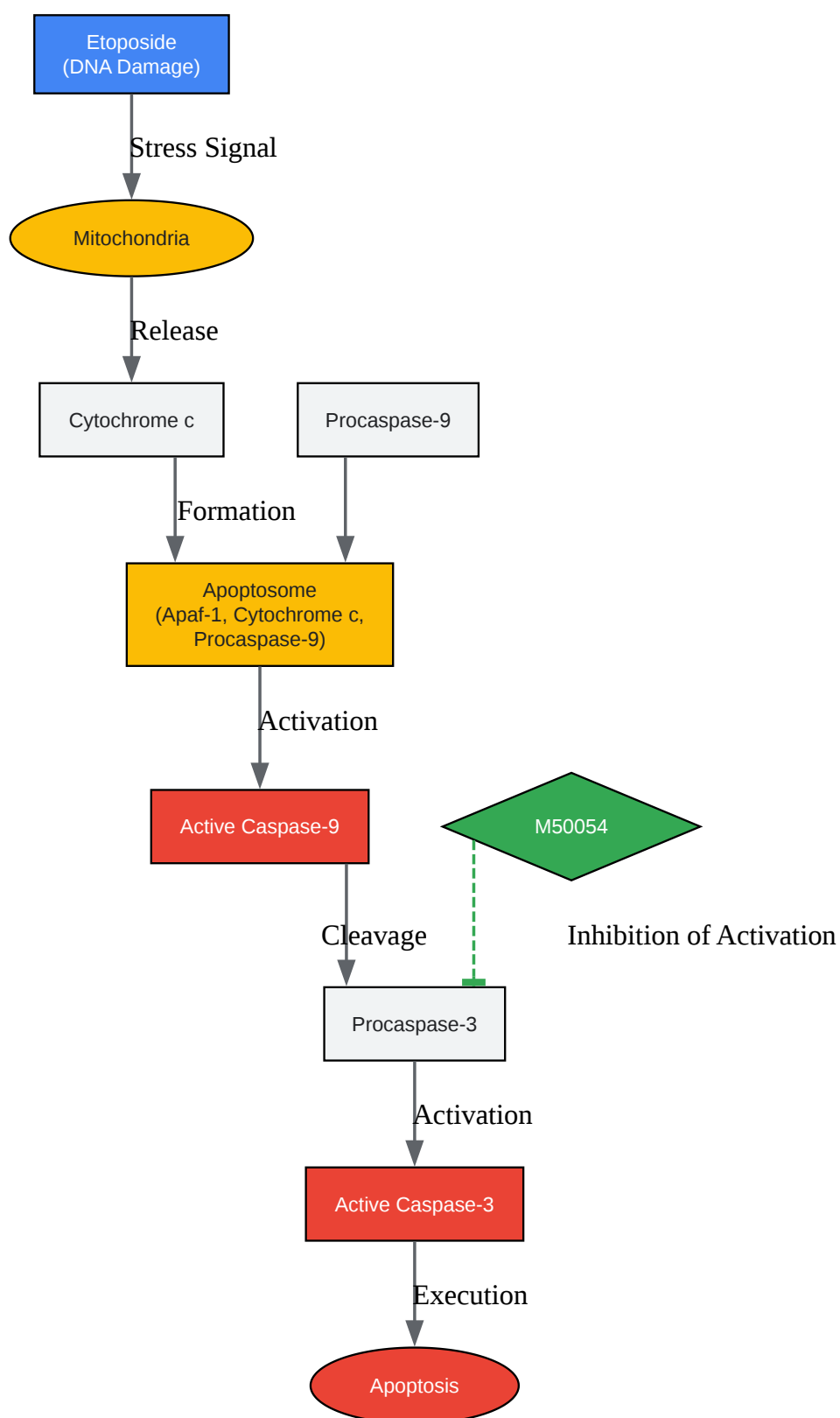
Signaling Pathway Analysis

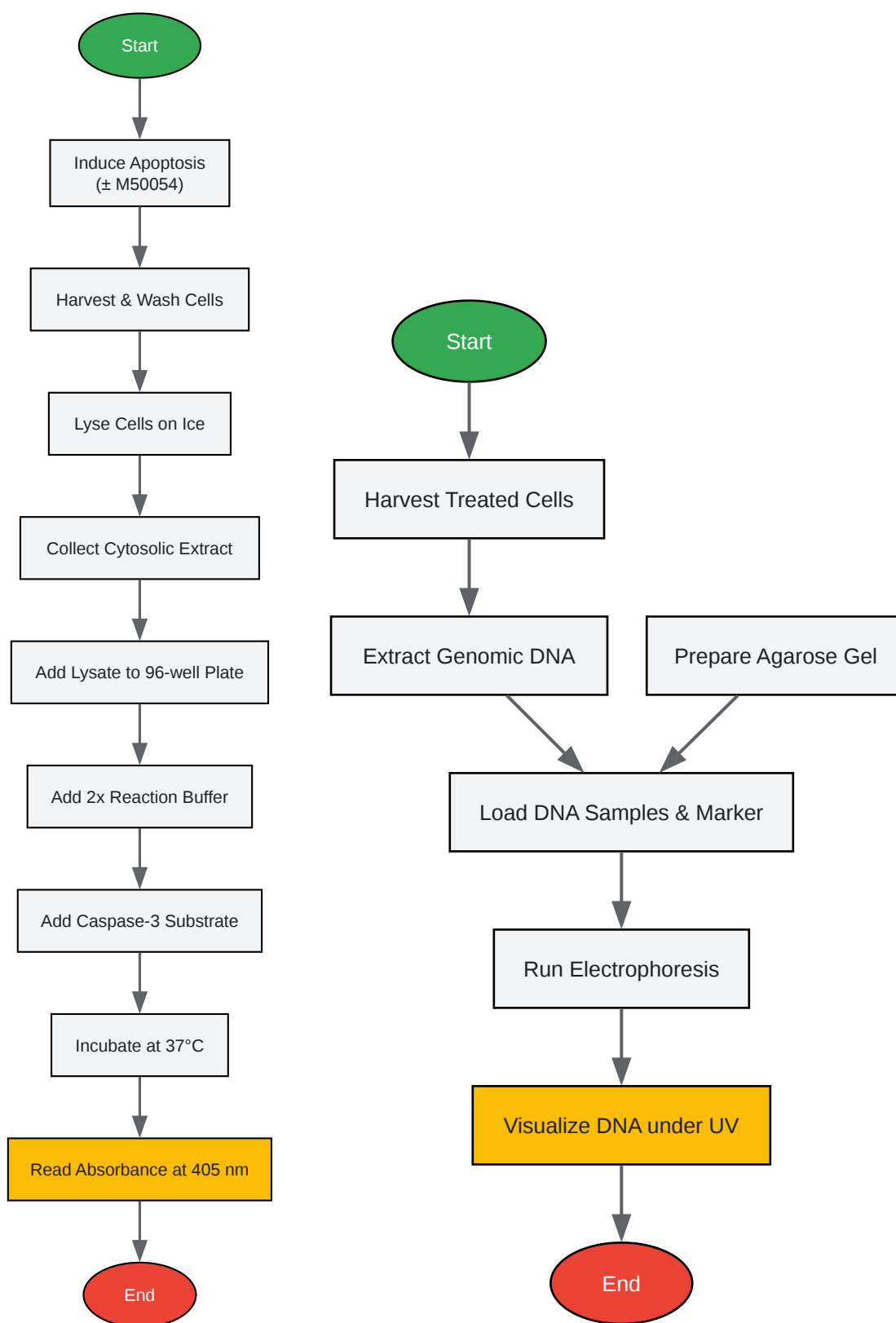
M50054 has been shown to inhibit apoptosis induced by both Fas ligand and etoposide, which trigger the extrinsic and intrinsic apoptotic pathways, respectively.

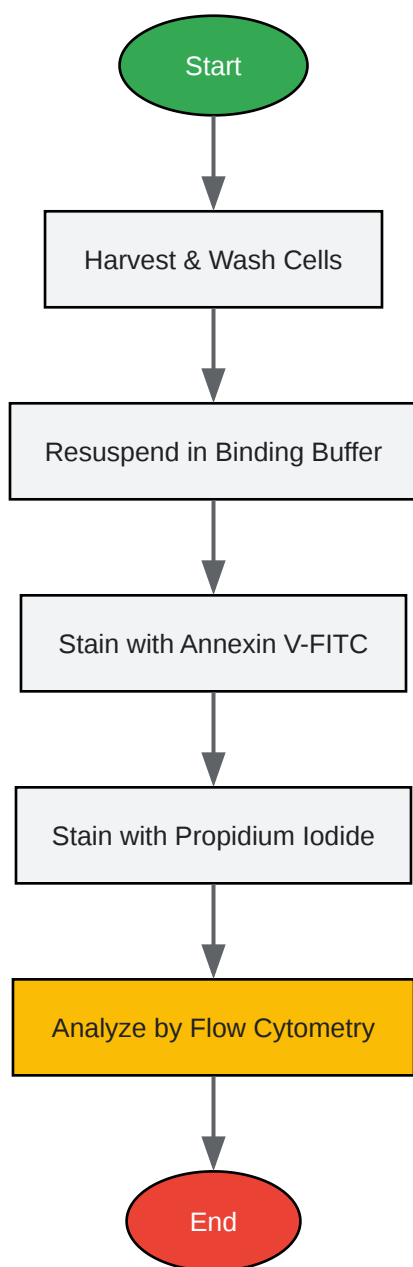
M50054 in the Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of death ligands, such as Fas ligand (FasL), to their corresponding death receptors on the cell surface. This interaction leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8, which in turn activates executioner caspases like caspase-3. **M50054** intervenes in this cascade by preventing the activation of caspase-3.









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